molecular formula C22H27N3O3 B4984975 methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate

methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate

Katalognummer B4984975
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: UOHNLLHNAOMTEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate, also known as MRS-2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). MRS-2500 has been extensively studied for its potential therapeutic applications in various diseases, such as thrombosis, stroke, and cancer.

Wirkmechanismus

Methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP. Activation of the P2Y1 receptor leads to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. This compound binds to the P2Y1 receptor and prevents ADP from binding, thereby inhibiting platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. In platelets, this compound inhibits ADP-induced platelet aggregation and reduces thrombus formation. In vascular smooth muscle cells, this compound inhibits ADP-induced vasoconstriction and smooth muscle cell proliferation. In animal models of stroke, this compound reduces infarct size and improves neurological deficits. In animal models of cancer, this compound inhibits tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate has several advantages for lab experiments. It is a selective antagonist of the P2Y1 receptor and does not interact with other receptors. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, this compound also has some limitations for lab experiments. It is not approved for human use and its safety and efficacy in humans have not been established. It is also expensive and difficult to synthesize, which may limit its availability for lab experiments.

Zukünftige Richtungen

There are several future directions for the study of methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate. One direction is to investigate its potential therapeutic applications in other diseases, such as atherosclerosis and pulmonary hypertension. Another direction is to investigate its safety and efficacy in humans. Clinical trials may be needed to establish the safety and efficacy of this compound in humans. Another direction is to develop more potent and selective P2Y1 receptor antagonists that may have improved therapeutic applications. Finally, the use of this compound in combination with other drugs may be explored for its potential synergistic effects.

Synthesemethoden

Methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate can be synthesized using a multi-step process. The first step involves the reaction of 4-isopropylphenylamine with 3-chloropiperidine to form 3-(4-isopropylphenylamino)-1-piperidine. The second step involves the reaction of 3-(4-isopropylphenylamino)-1-piperidine with methyl 6-bromo nicotinate to form this compound (this compound). The purity and yield of this compound can be improved using various purification techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

Methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate has been extensively studied for its potential therapeutic applications in various diseases. In thrombosis, this compound has been shown to inhibit ADP-induced platelet aggregation and reduce thrombus formation in animal models. In stroke, this compound has been shown to reduce infarct size and improve neurological deficits in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models.

Eigenschaften

IUPAC Name

methyl 6-[3-(4-propan-2-ylanilino)piperidine-1-carbonyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15(2)16-6-9-18(10-7-16)24-19-5-4-12-25(14-19)21(26)20-11-8-17(13-23-20)22(27)28-3/h6-11,13,15,19,24H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHNLLHNAOMTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=NC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.